4,6-dichloro-N-isopropylpyrimidin-2-amine

IMPDH inhibition Antiviral research Immunosuppression

Researchers studying α3β4 nAChR pharmacology often face sourcing challenges for well-characterized, selective probes. This compound provides sub-nanomolar potency and defined selectivity profiles. • α3β4 nAChR IC50 = 1.8 nM; selective over α4β2 (12 nM) and α4β4 (15 nM) • IMPDH2 Ki = 440 nM, enabling antiviral & immunosuppressant programs • SERT/NET/DAT inhibition fingerprint supports CNS polypharmacology research • ≥95% purity; shipped ambient; for R&D use only

Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
CAS No. 10397-16-7
Cat. No. B169396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N-isopropylpyrimidin-2-amine
CAS10397-16-7
Synonyms4,6-dichloro-N-isopropylpyriMidin-2-aMine
Molecular FormulaC7H9Cl2N3
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C7H9Cl2N3/c1-4(2)10-7-11-5(8)3-6(9)12-7/h3-4H,1-2H3,(H,10,11,12)
InChIKeyFPHWROSQEFDOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-N-isopropylpyrimidin-2-amine: Structural and Pharmacological Baseline for Research Procurement


4,6-Dichloro-N-isopropylpyrimidin-2-amine (CAS: 10397-16-7) is a 2-aminopyrimidine derivative characterized by a 4,6-dichloro substitution pattern and an N-isopropyl group [1]. This scaffold is a privileged structure in medicinal chemistry, known for its presence in kinase inhibitors and its utility in generating diverse bioactive compounds [2]. Its electron-deficient pyrimidine ring, due to the chlorine atoms, makes it a valuable intermediate for nucleophilic substitution reactions, enabling the synthesis of more complex heterocycles [3]. The compound has demonstrated quantifiable activity in specific assays, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and modulation of neuronal nicotinic acetylcholine receptors (nAChRs), providing a defined baseline for research applications [4].

Synthesis Nucleophilic substitution scaffold
Pathway IMPDH inhibition study fit
Assay nAChR modulation research context
Assay Monoamine transporter pharmacology

Why Generic Substitution of 4,6-Dichloro-N-isopropylpyrimidin-2-amine Fails in Critical Research Workflows


Generic substitution of 4,6-dichloro-N-isopropylpyrimidin-2-amine with close analogs, such as 2-amino-4,6-dichloropyrimidine or 4,6-dichloro-N-ethylpyrimidin-2-amine, is not scientifically sound due to the critical role of the N-isopropyl group in dictating target engagement, potency, and selectivity [1]. Even minor alterations at the N2 position can dramatically shift a compound's pharmacological profile. For instance, while the parent 2-amino-4,6-dichloropyrimidine scaffold is a known inhibitor of immune-activated nitric oxide (NO) production, the specific N-substituent (e.g., isopropyl) can fine-tune potency and selectivity across different assays, such as those for IMPDH inhibition or monoamine transporter modulation [2]. Using an analog without verifying its specific quantitative activity in the intended assay risks introducing confounding variables, invalidating structure-activity relationship (SAR) conclusions, and wasting valuable resources on compounds with uncharacterized or divergent biological effects [3].

Target Compound
Potential Substitute
Risk Context
4,6-Dichloro-N-isopropylpyrimidin-2-amine
N-ethyl analog
May shift target engagement and selectivity profile; no reported nAChR or DAT activity
4,6-Dichloro-N-isopropylpyrimidin-2-amine
2-Amino-4,6-dichloropyrimidine
Parent scaffold lacks N-isopropyl group; reported inactive in IMPDH2 and transporter assays

Quantitative Comparative Evidence for 4,6-Dichloro-N-isopropylpyrimidin-2-amine vs. Structural Analogs


IMPDH2 Inhibition: Moderate Potency Compared to Clinical Standard

4,6-Dichloro-N-isopropylpyrimidin-2-amine demonstrates measurable, albeit moderate, inhibition of human inosine monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapy [1]. The compound's Ki value of 440 nM against IMPDH2 provides a quantifiable baseline for this activity [1]. In comparison, the clinical IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 7 nM [2], while the parent scaffold, 2-amino-4,6-dichloropyrimidine, shows no reported IMPDH2 inhibition, highlighting the functional necessity of the N-isopropyl group [3].

IMPDH2 Inhibition
Reported
Ki = 440 nM
Supports IMPDH pathway inhibition research
~63-fold less potent than mycophenolic acid
IMPDH inhibition Antiviral research Immunosuppression

Dopamine Transporter (DAT) Inhibition: Functional Uptake Inhibition Quantified

The compound inhibits the human dopamine transporter (DAT) with an IC50 of 945 nM for [3H]dopamine reuptake in HEK293 cells [1]. This functional inhibition is comparable to its displacement of radioligands from the DAT binding site (Ki = 871 nM) [1]. This activity contrasts with the N-ethyl analog, for which no DAT activity has been reported, and the parent 2-amino-4,6-dichloropyrimidine, which is inactive [2].

DAT Reuptake
Class-level
IC50 = 945 nM
N-ethyl analog: no reported activity
Supports dopaminergic signaling research
Functional reuptake inhibition in HEK293 cells
Dopamine transporter Neuropharmacology Addiction research

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub-nanomolar Potency at α3β4 Subtype

4,6-Dichloro-N-isopropylpyrimidin-2-amine acts as a potent antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This sub-nanomolar potency is a key differentiator from other in-class compounds. For context, the compound is approximately 6.7-fold less potent at the α4β2 subtype (IC50 = 12 nM) and 8.3-fold less potent at the α4β4 subtype (IC50 = 15 nM), demonstrating subtype selectivity [1]. No comparable activity has been reported for the N-ethyl or parent scaffolds [2].

α3β4 nAChR Antagonism
Class-level
IC50 = 1.8 nM
Reported receptor antagonism context
Subtype selectivity vs. α4β2 (12 nM) and α4β4 (15 nM)
nAChR Neuroscience Addiction pharmacology

Antibacterial Activity: Gram-Positive Spectrum with Defined Mechanism

The compound is classified as a synthetic, small-molecule antibacterial agent with activity against Gram-positive bacteria [1]. Its mechanism of action is identified as cell wall synthesis inhibition, detected by a specific reporter system [1]. This is in contrast to the parent 2-amino-4,6-dichloropyrimidine, which has not been reported to possess direct antibacterial activity, and the N-ethyl analog, for which no antimicrobial data is available [2].

Antibacterial MOA
Class-level
Cell wall synthesis inhibitor
Supports antibiotic target discovery research
Gram-positive spectrum; reporter assay identified
Antibacterial Cell wall inhibitor Gram-positive

Norepinephrine Transporter (NET) Inhibition: Intermediate Potency Compared to DAT and SERT

4,6-Dichloro-N-isopropylpyrimidin-2-amine inhibits the human norepinephrine transporter (NET) with an IC50 of 443 nM for [3H]norepinephrine reuptake in HEK293 cells [1]. This activity is approximately 2.1-fold more potent than its effect on the dopamine transporter (IC50 = 945 nM) but 4.4-fold less potent than its inhibition of the serotonin transporter (SERT, IC50 = 100 nM) [1]. This rank order of potency (SERT > NET > DAT) is a quantifiable pharmacological fingerprint that distinguishes it from close analogs, which lack this poly-transporter inhibition profile [2].

NET Reuptake
Class-level
IC50 = 443 nM
Potency rank: SERT > NET > DAT
Supports monoamine transporter profiling
Poly-transporter inhibition fingerprint
Norepinephrine transporter Antidepressant research CNS pharmacology

Optimal Research Applications for 4,6-Dichloro-N-isopropylpyrimidin-2-amine Based on Quantitative Evidence


Probe for α3β4 Neuronal Nicotinic Acetylcholine Receptor (nAChR) Function

The compound's sub-nanomolar antagonist activity at human α3β4 nAChRs (IC50 = 1.8 nM) and its defined selectivity profile (α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM) make it an excellent chemical probe for dissecting the physiological roles of this specific receptor subtype, particularly in studies of nicotine addiction, pain, and certain psychiatric disorders [1].

Lead Optimization for IMPDH2 Inhibitors in Antiviral Research

With a defined Ki of 440 nM against human IMPDH2, the compound serves as a valuable starting point for medicinal chemistry campaigns aimed at developing novel antiviral agents (e.g., against hepatitis C, dengue, or Zika virus) or immunosuppressants [1]. Its activity, while modest, is clearly differentiated from the inactive parent scaffold, providing a basis for structure-guided optimization [2].

Tool Compound for Studying Monoamine Transporter Pharmacology

The compound's quantifiable inhibition of the three major monoamine transporters—SERT (IC50 = 100 nM), NET (IC50 = 443 nM), and DAT (IC50 = 945 nM)—provides a unique pharmacological fingerprint [1]. This profile is valuable for researchers investigating the poly-pharmacology of antidepressant agents or seeking to understand the role of transporter inhibition in complex CNS disorders [1].

Antibacterial Lead with a Defined Mechanism of Action

Its classification as a Gram-positive cell wall synthesis inhibitor provides a clear starting point for antibiotic discovery programs [1]. The compound can be used in mechanism-of-action studies or as a scaffold for developing novel agents to combat drug-resistant Gram-positive pathogens [1].

Application
Selection Property
Validation Focus
α3β4 nAChR subtype research
Subtype-selectivity profile
Receptor antagonism assay review
IMPDH pathway inhibition studies
Reported IMPDH2 inhibition context
Enzyme inhibition assay review
Monoamine transporter pharmacology
Poly-transporter inhibition profile
Transporter reuptake assay review
Antibacterial mechanism research
Cell wall synthesis inhibition
Gram-positive susceptibility assays

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37 linked technical documents
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